Bienvenue dans la boutique en ligne BenchChem!

2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

metabolic stability fluorine substitution ADME

This phenyltetrazole amide integrates a 2,6‑difluorobenzamido moiety, central phenyl linker, and 2H‑tetrazole‑5‑carboxamide terminus. These precise structural features govern target engagement for α7 nAChR PAM programs, DapE (HiDapE) inhibitor optimization, and kinase‑focused library synthesis. Minor deviations (non‑fluorinated, mono‑fluoro, 2‑Cl/Br analogs, or 1H‑tetrazole isomers) drastically alter potency, selectivity, and ADME. The primary carboxamide also provides a ready synthetic handle for further derivatization. Procure this exact regioisomer to protect SAR reproducibility and accelerate lead optimization.

Molecular Formula C15H10F2N6O2
Molecular Weight 344.282
CAS No. 1396635-47-4
Cat. No. B2500510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396635-47-4
Molecular FormulaC15H10F2N6O2
Molecular Weight344.282
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)F
InChIInChI=1S/C15H10F2N6O2/c16-10-2-1-3-11(17)12(10)15(25)19-8-4-6-9(7-5-8)23-21-14(13(18)24)20-22-23/h1-7H,(H2,18,24)(H,19,25)
InChIKeyPPWJTPQORQSQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(2,6-Difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396635-47-4) – Scientific Procurement & Chemical Class Overview


2-(4-(2,6-Difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396635-47-4) is a synthetic phenyltetrazole amide that integrates a 2,6-difluorobenzamido moiety, a central phenyl linker, and a 2H-tetrazole-5-carboxamide terminus. The compound is cataloged as a research-grade building block and screening compound in multiple commercial chemical collections [1]. Structurally, it belongs to a class of tetrazole-substituted aryl amides that have been broadly claimed in patents as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) and as inhibitors of bacterial N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a validated antibacterial target absent in mammals [2][3]. The compound’s PubChem entry (CID 71792189) confirms its identity and supplies computed molecular descriptors (MW 344.28 g/mol, XLogP3 2.0, TPSA 116 Ų, 2 H-bond donors, 7 H-bond acceptors) that inform its drug-likeness and synthetic tractability [1].

Why Generic Substitution Fails for 2-(4-(2,6-Difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide in Preclinical Research


Within the phenyltetrazole amide chemotype, even seemingly minor structural modifications produce divergent target engagement, selectivity, and physicochemical profiles. The 2,6-difluorobenzamido substituent imparts a distinct combination of electronic withdrawal, conformational restraint, and metabolic shielding that is not replicated by non-fluorinated, mono-fluorinated, or 2-chloro/2-bromo benzamido analogs [1][2]. Furthermore, the 2H-tetrazole-5-carboxamide regioisomer presents hydrogen-bond donor/acceptor geometry and acidity (pKa ≈ 4.5–5.5 for the tetrazole N–H) that differ markedly from 1H-tetrazole-5-carboxamide or carboxylic acid bioisosteres, directly affecting binding pose and pharmacokinetics [3]. Procurement of a generic “tetrazole amide” without strict control of the 2,6-difluoro substitution pattern and the 2H-tetrazole regioisomer therefore risks introducing an analog with altered potency, selectivity, and ADME properties, undermining SAR reproducibility and lead optimization campaigns.

Head-to-Head & Class-Level Quantitative Differentiation Evidence for 2-(4-(2,6-Difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide


Metabolic Stability Conferred by the 2,6-Difluorobenzamido Group vs. Non-Fluorinated Benzamido Analogs

The 2,6-difluorobenzamido substituent present in the target compound blocks the principal sites of cytochrome P450-mediated aromatic hydroxylation. In systematic matched-pair analyses across multiple medicinal chemistry programs, 2,6-difluorobenzamide derivatives exhibited mean intrinsic clearance (CLint) values in human liver microsomes that were 3- to 10-fold lower than those of the corresponding non-fluorinated benzamide analogs, effectively extending in vitro half-life [1][2]. The target compound carries this 2,6-difluoro motif, whereas a generic benzamido or 4-fluorobenzamido analog lacks this metabolic shield.

metabolic stability fluorine substitution ADME drug design

2H-Tetrazole-5-Carboxamide as a Superior Carboxylic Acid Bioisostere for Membrane Permeability

The 2H-tetrazole-5-carboxamide terminus of the target compound functions as a bioisostere of the carboxylic acid group but with significantly improved passive membrane permeability. 5-Substituted-1H-tetrazoles exhibit pKa values of approximately 4.5–5.5, similar to carboxylic acids, yet their logD7.4 values are typically 1–2 units higher owing to the heterocycle's greater lipophilicity and delocalized charge [1]. In direct comparisons, tetrazole-containing analogs of carboxylic acid drug candidates demonstrated 2- to 10-fold higher Caco-2 permeability (Papp) while retaining comparable target affinity [1]. The target compound incorporates a 2H-tetrazole-5-carboxamide, providing a fixed dipole and H-bonding pattern distinct from the 1H regioisomer, which can alter target binding by up to 10-fold [2].

bioisostere tetrazole permeability logD

DapE Enzyme Inhibition Potential within the Phenyltetrazole Amide Class

The bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) is a validated antibacterial target with no human homolog. A high-throughput screen identified phenyltetrazole amides as confirmed DapE inhibitors from Haemophilus influenzae (HiDapE). The most potent analog in the published series, containing an aminothiazole-substituted phenyltetrazole amide, exhibited an IC50 of 50.2 ± 5.0 µM against HiDapE [1]. The target compound belongs to the same phenyltetrazole amide chemotype and positions the 2,6-difluorobenzamido group as a tunable aryl amide substituent. By contrast, simple phenyltetrazole amides lacking the 2,6-difluorobenzamido group showed IC50 values >200 µM or no measurable inhibition in the same assay [1]. The exact IC50 of the target compound has not been reported, but the 2,6-difluoro substitution pattern is expected to modulate potency through electronic effects on the benzamide carbonyl and hydrophobic contacts in the active site.

DapE inhibitor antibacterial Haemophilus influenzae lysine biosynthesis

α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulation – Patent Coverage of the Chemotype

The Roche patent family (US 2009/0093523 A1 and US 7,981,914 B2) explicitly claims tetrazole-substituted aryl amides of Formula (I) as positive allosteric modulators (PAMs) of the α7 nAChR subtype, a target implicated in cognitive enhancement and neuroprotection [1]. The generic Markush structure encompasses the target compound's core scaffold: a phenyl linker bearing a tetrazole ring and an aryl carboxamide substituent. In the patent disclosure, representative compounds demonstrated EC50 values between 0.1 and 10 µM in Ca²⁺ flux assays using GH4C1 cells expressing human α7 nAChR, with PAM activity defined as >50% potentiation of the acetylcholine (ACh) EC20 response [1]. The target compound's structural features—specifically the 2,6-difluorobenzamido group—differentiate it from other exemplified analogs (e.g., 2-chloro, 2-methoxy, or unsubstituted benzamido derivatives) that exhibited varying degrees of allosteric modulation, with difluoro-substituted aryl amides generally showing improved potency and selectivity over α4β2 and α3β4 nAChR subtypes [1].

α7 nAChR positive allosteric modulator cognition CNS

Physicochemical Differentiation from the Closest Catalog Analog (N-(2-Methoxyethyl) Derivative)

The closest commercially cataloged structural analog to the target compound is 2-(4-(2,6-difluorobenzamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide (CAS 1396683-59-2; MW 402.36), which replaces the primary carboxamide (–CONH₂) with an N-(2-methoxyethyl)carboxamide group . This modification increases molecular weight by 58 Da and adds two rotatable bonds and one additional H-bond acceptor, altering the physicochemical profile. The target compound (MW 344.28; TPSA 116 Ų; XLogP3 2.0) maintains a lower molecular weight and topological polar surface area, placing it within more favorable boundaries for CNS drug-likeness (MW <400, TPSA <90 Ų desirable, though TPSA 116 Ų is a borderline value for CNS penetration) [1]. In contrast, the N-(2-methoxyethyl) analog (estimated TPSA ~125 Ų; higher logP) is expected to show reduced aqueous solubility and increased protein binding, making the parent carboxamide the preferred choice for fragment-based screening and early lead generation where minimal molecular complexity is desired.

physicochemical properties logP solubility building block

High-Value Application Scenarios for Procuring 2-(4-(2,6-Difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide


Fragment-Based Antibacterial Drug Discovery Targeting DapE

Procure the compound as a fragment hit for structure-guided optimization against Haemophilus influenzae DapE (HiDapE). The phenyltetrazole amide chemotype has confirmed inhibitory activity (lead analog IC50 = 50.2 µM), and the 2,6-difluorobenzamido group offers metabolic stability advantages over non-fluorinated analogs, reducing the need for early-stage PK de-risking [1]. The primary carboxamide provides a synthetic handle for further derivatization.

CNS Lead Generation Campaign Targeting α7 nAChR Allosteric Modulation

Use as a starting scaffold for designing α7 nAChR positive allosteric modulators. The compound falls within the patented Roche chemotype, and the 2,6-difluoro substitution is associated with improved potency and selectivity over off-target nAChR subtypes compared to non-fluorinated benzamido analogs [2]. Its moderate TPSA and logP support CNS penetration potential, making it suitable for cognitive disorder programs.

Medicinal Chemistry Building Block for Kinase Inhibitor Library Synthesis

Deploy the compound as a synthetic intermediate for generating focused kinase inhibitor libraries. The 2,6-difluorobenzamido moiety is a recognized pharmacophore in type II kinase inhibitors (e.g., targeting CDK, B-Raf), and the tetrazole-5-carboxamide serves as a metabolically stable carboxylic acid bioisostere. Computational descriptors (MW 344, XLogP3 2.0, 2 HBD, 7 HBA) satisfy lead-like criteria [3], supporting its use in parallel chemistry and diversity-oriented synthesis.

Physicochemical Benchmarking and Crystallography Reference Standard

Utilize the parent carboxamide as a minimal-structure reference for X-ray crystallography soaking experiments, enabling unambiguous electron density interpretation of the core scaffold without the complications of additional flexible side chains (unlike the N-(2-methoxyethyl) analog, which adds 2 extra rotatable bonds and a larger TPSA) [4]. The compound's 2,6-difluorobenzamido group can serve as an anomalous scatterer for experimental phasing.

Quote Request

Request a Quote for 2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.